



Physical properties of (S)-1-Boc-3aminopiperidine

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Compound of Interest		
Compound Name:	(S)-1-Boc-3-aminopiperidine	
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An In-Depth Technical Guide to the Physical Properties of (S)-1-Boc-3-aminopiperidine

Introduction

(S)-1-Boc-3-aminopiperidine, also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries.[1] Its structural features, including a piperidine ring, a Boc-protecting group, and a chiral amine center, make it a valuable building block for the synthesis of complex bioactive molecules and novel therapeutics.[1][2] This compound serves as a key intermediate in the development of various inhibitors, such as those for CHK1 and PI3K δ , and in the preparation of antidiabetic agents.[2][3] An accurate understanding of its physical properties is essential for its application in synthesis, process development, and formulation.

This technical guide provides a comprehensive overview of the core physical properties of **(S)-1-Boc-3-aminopiperidine**, complete with detailed experimental methodologies and workflow visualizations to support researchers, scientists, and drug development professionals.

Physicochemical and General Properties

The fundamental physicochemical properties of **(S)-1-Boc-3-aminopiperidine** are summarized below. These values are critical for handling, storage, and reaction setup.



Property	Value	Source(s)
Molecular Formula	C10H20N2O2	[1][4]
Molecular Weight	200.28 g/mol	[1][4][5]
CAS Number	625471-18-3	[1][4][6]
Appearance	Colorless to light yellow oil, gum, or semi-solid	[1][4]
Density	Approx. 1.02 g/cm ³	[2][4]
рКа	10.35 ± 0.20 (Predicted)	[4]
Purity	≥ 98% (TLC)	[1][6]

Thermal Properties

Thermal characteristics such as boiling point and flash point are crucial for assessing the compound's stability and for defining safe handling and purification procedures like distillation.

Property	Value	Source(s)
Boiling Point	277.3 ± 33.0 °C (Predicted)	[4]
Flash Point	122 °C	[4]
Storage Condition	2-8°C, Keep in dark place, Inert atmosphere	[4]

Optical and Spectroscopic Properties

As a chiral molecule, the optical rotation is a defining characteristic of **(S)-1-Boc-3-aminopiperidine**, confirming its stereochemical identity.



Property	Value	Conditions	Source(s)
Specific Rotation [α]	-28.5°	c=1, in DMF	[4]
Specific Rotation [α]	+32.0 ± 3°	c=1, in DMF	[6]
Specific Rotation [α]	+34.0° to +38.0°	c=5%, in MeOH	[1]
Refractive Index	1.4690 - 1.4730	-	[4]

Note: The variability in specific rotation values reported across different suppliers may be attributed to differences in measurement conditions, solvent, and sample purity.

Solubility Profile

Understanding the solubility is key for its use in various reaction media and for purification processes.

Solvent	Solubility	Source(s)
Dimethyl sulfoxide (DMSO)	Soluble	[4][7]
Organic Solvents	Soluble in solvents like dichloromethane and chloroform	[8]
Water	Immiscible	[3]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of chiral amines like **(S)-1-Boc-3-aminopiperidine** are outlined below.

Determination of Optical Rotation using Polarimetry

Optical rotation is a critical measure for confirming the enantiomeric purity of a chiral compound.

• Objective: To measure the specific rotation $[\alpha]$ of **(S)-1-Boc-3-aminopiperidine**.



Apparatus: Polarimeter, volumetric flask (e.g., 10 mL), analytical balance, sample cell (e.g., 1 dm).

Procedure:

- Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 100 mg) and dissolve it in a specific volume of a designated solvent (e.g., DMF, Methanol) in a volumetric flask to achieve a known concentration (c), expressed in g/mL.[1][4][6]
- Instrument Calibration: Calibrate the polarimeter by running a blank with the pure solvent.
 The reading should be zeroed.
- Measurement: Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present in the light path.
- Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).
- Calculation: Calculate the specific rotation using the formula: $[\alpha]_D^T = \alpha / (I * c)$ where:
 - \blacksquare α is the observed rotation.
 - I is the path length of the cell in decimeters (dm).
 - c is the concentration in g/mL.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of a sample.

- Objective: To confirm the purity of **(S)-1-Boc-3-aminopiperidine** is ≥98%.[6]
- Apparatus: TLC plates (e.g., silica gel 60 F254), developing chamber, spotting capillaries, UV lamp.
- Procedure:



- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane).
- Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
- Development: Place the plate in a developing chamber containing an appropriate solvent system (eluent). The eluent composition is determined empirically to achieve good separation.
- Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate or ninhydrin for the amine group).
- Analysis: A pure sample should ideally show a single spot. The absence of significant secondary spots is indicative of high purity.

Structural Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical identity.

- Objective: To obtain an infrared spectrum of (S)-1-Boc-3-aminopiperidine and confirm the
 presence of key functional groups.
- Apparatus: FTIR spectrometer.
- Procedure:
 - Sample Preparation: The sample, which can be a liquid or semi-solid, is placed directly on the ATR (Attenuated Total Reflectance) crystal or prepared as a thin film between salt plates (NaCl or KBr).
 - Background Scan: A background spectrum of the empty sample holder/air is recorded.
 - Sample Scan: The sample is scanned to obtain its infrared spectrum.



- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups:
 - N-H stretch (amine): ~3300-3400 cm⁻¹
 - C-H stretch (alkane): ~2850-2950 cm⁻¹
 - C=O stretch (Boc carbamate): ~1680-1700 cm⁻¹
 - C-N stretch: ~1000-1250 cm⁻¹

Visualizations

Role as a Chiral Building Block

(S)-1-Boc-3-aminopiperidine is not an active pharmaceutical ingredient itself but rather a critical starting material. The diagram below illustrates its logical position in the synthesis of advanced pharmaceutical intermediates.



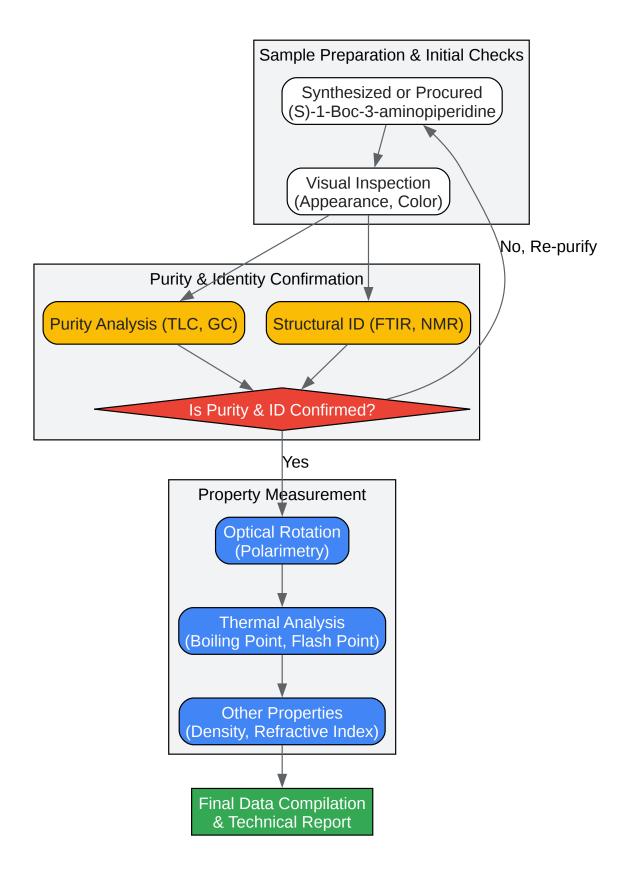
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Caption: Logical flow from precursor to API.

Experimental Workflow for Physicochemical Characterization

The characterization of a chiral compound like **(S)-1-Boc-3-aminopiperidine** involves a systematic workflow to ensure its identity, purity, and stereochemical integrity.





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Caption: Characterization workflow for **(S)-1-Boc-3-aminopiperidine**.



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